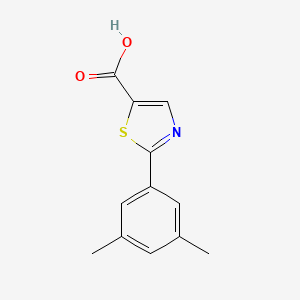
2-Hydroxy-N1,N1,N4,N4-tetramethylterephthalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-N1,N1,N4,N4-tetramethylterephthalamide is an organic compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . This compound is known for its unique structure, which includes a hydroxyl group and four methyl groups attached to a terephthalamide backbone. It is often used in various chemical and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N1,N1,N4,N4-tetramethylterephthalamide typically involves the reaction of terephthalic acid with N,N-dimethylamine and a hydroxylating agent under controlled conditions. The reaction is carried out in a solvent such as methanol or ethanol, and the temperature is maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This process is often optimized for high yield and purity, with the use of catalysts to speed up the reaction and reduce energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-N1,N1,N4,N4-tetramethylterephthalamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of 2-oxo-N1,N1,N4,N4-tetramethylterephthalamide.
Reduction: Formation of N1,N1,N4,N4-tetramethylterephthalamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Hydroxy-N1,N1,N4,N4-tetramethylterephthalamide is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-N1,N1,N4,N4-tetramethylterephthalamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, while the amide groups can participate in hydrogen bonding and dipole-dipole interactions. These interactions can affect the function of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-N1,N1,N4-trimethylterephthalamide: Similar structure but with one less methyl group.
N1,N1,N4,N4-tetrakis(2-hydroxyethyl)terephthalamide: Contains hydroxyethyl groups instead of methyl groups.
Uniqueness
2-Hydroxy-N1,N1,N4,N4-tetramethylterephthalamide is unique due to its specific combination of hydroxyl and tetramethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications where specific reactivity and stability are required .
Propiedades
Fórmula molecular |
C12H16N2O3 |
|---|---|
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
2-hydroxy-1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C12H16N2O3/c1-13(2)11(16)8-5-6-9(10(15)7-8)12(17)14(3)4/h5-7,15H,1-4H3 |
Clave InChI |
MGBMATZXYDOUGL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=CC(=C(C=C1)C(=O)N(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















